BenchChemオンラインストアへようこそ!

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea

Anticancer VEGFR2 Structure-Activity Relationship

This benzo[b]thiophene-diaryl urea (CAS 2034466-02-7) is a critical SAR probe with a unique 4-ethoxyphenyl terminus and a basic dimethylaminoethyl linker. These structural differentiators directly address gaps in VEGFR2 kinase inhibitor SAR. Data shows that substituent changes on this chemotype drastically alter potency and selectivity, making generic procurement of an unverified analog a risk to data integrity. Ensure batch-to-batch consistency for reliable anticancer studies in HT-29 and A549 cell lines.

Molecular Formula C21H25N3O2S
Molecular Weight 383.51
CAS No. 2034466-02-7
Cat. No. B2902459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea
CAS2034466-02-7
Molecular FormulaC21H25N3O2S
Molecular Weight383.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
InChIInChI=1S/C21H25N3O2S/c1-4-26-16-11-9-15(10-12-16)23-21(25)22-13-19(24(2)3)18-14-27-20-8-6-5-7-17(18)20/h5-12,14,19H,4,13H2,1-3H3,(H2,22,23,25)
InChIKeyCIXUYRFRFVIZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea (CAS 2034466-02-7): Core Chemical Identity and Procurement Context


1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea (CAS 2034466-02-7) is a synthetic diaryl urea derivative (molecular formula C21H25N3O2S, molecular weight 383.51 g/mol) characterized by a benzo[b]thiophene core, a dimethylaminoethyl linker, and a 4-ethoxyphenyl terminal group . This compound belongs to a broader class of benzo[b]thiophene-diaryl ureas that have been investigated in medicinal chemistry for anticancer and enzyme inhibitory applications . It is commercially available from multiple vendors as a research-grade chemical with typical purity of 95% .

Why In-Class Benzo[b]thiophene-Diaryl Ureas Cannot Be Interchanged: The Criticality of Substituent Precision for 2034466-02-7


The benzo[b]thiophene-diaryl urea chemotype exhibits profound structure-activity relationship (SAR) sensitivity, where seemingly minor substituent changes on either the benzo[b]thiophene moiety or the distal phenyl ring can drastically alter antiproliferative potency, target binding, and selectivity . Published SAR data on a closely related series demonstrates that replacement of a 4-chlorophenyl group with a 4-ethoxyphenyl group at the R2 position (the structural modification distinguishing this compound from the most potent analog in the comparator series) is expected to significantly modulate VEGFR2 binding affinity and cellular activity . Consequently, generic procurement of any in-class urea analog without rigorous confirmation of substituent identity carries a high risk of obtaining a compound with materially different biological performance, jeopardizing experimental reproducibility and structure-activity conclusions.

Quantitative Differentiation Evidence for 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea (CAS 2034466-02-7)


Structural Differentiation from the Most Active Benzo[b]thiophene-Diaryl Urea Analog (Compound 17d) Based on Phenyl Ring Substitution

The target compound carries a 4-ethoxyphenyl terminal group, whereas the most potent analog in the comparator series (compound 17d) bears a 4-chlorophenyl group . In the comparator series, the 4-Cl-phenyl substitution on the R2 position was associated with the strongest antiproliferative activity (IC50 of 5.91 µM on HT-29 and 14.64 µM on A549 cells) . The replacement of the chloro substituent with an ethoxy group in the target compound is expected to alter electronic properties, hydrogen-bonding capacity, and lipophilicity, which will predictably shift both VEGFR2 binding affinity and cellular potency . While direct head-to-head data are not available in the published literature, the SAR framework established in the comparator series allows rational anticipation of differential biological behavior.

Anticancer VEGFR2 Structure-Activity Relationship Diaryl Urea

Differentiation from Sorafenib: Benzo[b]thiophene Core Replacement of the Pyridyl Ring in a VEGFR2-Targeted Diaryl Urea Scaffold

The comparator series (compounds 17a–g) explicitly used sorafenib as the reference standard . Compound 17g, which features a benzo[b]thiophene group in place of the pyridyl ring of sorafenib, showed a three-fold decrease in toxicity on HT-29 cells relative to sorafenib . Since the target compound also incorporates a benzo[b]thiophene core replacing the sorafenib pyridyl moiety, a similar pharmacophore shift relative to sorafenib is implicated. This scaffold modification alters the hydrogen-bonding interaction pattern within the VEGFR2 ATP-binding pocket, as demonstrated by docking studies showing that the benzo[b]thiophene fragment forms hydrophobic interactions with Leu840 and Leu1035, which are distinct from sorafenib's binding contacts .

VEGFR2 Inhibitor Kinase Inhibitor Scaffold Hopping Anticancer

Combined Dimethylaminoethyl Linker and 4-Ethoxyphenyl Substitution: A Unique Dual-Modification Not Characterized in Published Comparator Series

The target compound contains both a dimethylaminoethyl linker (attached to the benzo[b]thiophene-3-yl group) and a 4-ethoxyphenyl urea terminus. In the closely related series (17a–g) reported by Zarei et al. (2020), the linker is a simpler ethyl bridge without the dimethylamino substitution, and none of the reported analogs contain a 4-ethoxyphenyl group . This dual structural modification – a basic dimethylamino group in the linker and an ethoxy substituent on the terminal phenyl ring – is not represented in the published comparator data. The dimethylamino group introduces a protonatable tertiary amine at physiological pH, which can influence solubility, membrane permeability, and potentially lysosomal sequestration, while the ethoxyphenyl group modulates electronic and steric properties at the urea pharmacophore. These combined features create a chemotype that is structurally and pharmacologically distinct from both the comparator series and sorafenib, representing a novel chemical space for exploration.

Medicinal Chemistry Chemical Probe Structure-Activity Relationship Urea Derivatives

Application Scenarios for 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea (CAS 2034466-02-7)


Probing VEGFR2 Kinase Inhibition with a Structurally Divergent Diaryl Urea Scaffold

The target compound can serve as a structurally divergent probe for VEGFR2 kinase inhibition studies. Its benzo[b]thiophene core replaces the pyridyl ring found in sorafenib, while its 4-ethoxyphenyl terminus differs from the 4-chlorophenyl group of the most potent literature analog (compound 17d) . This dual modification enables researchers to dissect the contributions of core heterocycle identity and terminal aryl substitution to VEGFR2 binding affinity, kinase selectivity, and cellular antiproliferative activity, complementing existing SAR datasets from the benzo[b]thiophene-diaryl urea series .

Investigating the Pharmacological Impact of a Basic Dimethylaminoethyl Linker in Diaryl Ureas

The presence of a dimethylamino group on the ethyl linker introduces a protonatable tertiary amine (predicted pKa ~8-9) that is absent in all published analogs from the comparator series . This feature enables investigations into how linker basicity affects: (i) aqueous solubility and formulation properties, (ii) cell membrane permeability and intracellular distribution, (iii) lysosomal trapping potential, and (iv) overall pharmacokinetic behavior of the diaryl urea chemotype. Such studies are critical for understanding the developability profile of this scaffold class.

Structure-Activity Relationship Expansion: Exploring Terminal 4-Ethoxyphenyl Substitution Effects

The 4-ethoxyphenyl group on the urea terminus represents an unexplored substituent in the published benzo[b]thiophene-diaryl urea SAR landscape . By comparing the target compound with existing data for 4-Cl-phenyl, cyclohexyl, unsubstituted phenyl, and 3-CF3-4-Cl-phenyl analogs, researchers can map the electronic (Hammett σ), steric (Taft Es), and lipophilic (π) parameter space that governs antiproliferative activity and VEGFR2 binding. This compound thus addresses a specific gap in the SAR matrix for this chemotype.

Comparative Oncology Profiling Against Sorafenib-Responsive Cancer Lines

Given the established use of sorafenib as a reference standard in the comparator series , the target compound can be benchmarked against sorafenib in HT-29 (colon cancer) and A549 (lung cancer) cell lines, as well as in broader oncology panels (e.g., NCI-60). Such head-to-head comparisons can reveal whether the combined benzo[b]thiophene core and 4-ethoxyphenyl/dimethylaminoethyl modifications confer any therapeutic window advantages, altered resistance profiles, or differential activity in sorafenib-resistant models.

Quote Request

Request a Quote for 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.